molecular formula C8H9N3 B2965445 1-Azido-4-ethylbenzene CAS No. 128654-33-1

1-Azido-4-ethylbenzene

Cat. No. B2965445
CAS RN: 128654-33-1
M. Wt: 147.181
InChI Key: FKNVPEYWUNMHOR-UHFFFAOYSA-N
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Description

1-Azido-4-ethylbenzene is a chemical compound with the molecular formula C8H9N3 . It is related to 1-Azido-3-ethynylbenzene .


Synthesis Analysis

1-Azido-4-ethylbenzene can be synthesized by reacting 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide. This reaction yields the desired compound and sodium bromide as a byproduct.


Molecular Structure Analysis

The molecular structure of 1-Azido-4-ethylbenzene can be determined using methods such as GC-MS and NMR spectroscopy.


Chemical Reactions Analysis

Organic azides, such as 1-Azido-4-ethylbenzene, have been used in various applications, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .


Physical And Chemical Properties Analysis

1-Azido-4-ethylbenzene is a yellow, oily liquid that has a pungent odor. Its boiling point is 191°C, and its melting point is -46°C. The compound is soluble in organic solvents such as ethanol, acetone, and chloroform. Its molecular formula is C8H9N3, and its molar mass is 147.18 g/mol.

Scientific Research Applications

  • Corrosion Inhibition Properties : One study synthesized a series of 1,2,3-triazoles derivatives from 1-azidomethyl-4-ethylbenzene and other azidomethylbenzenes. These compounds showed potential inhibitory activity against the acidic corrosion of steels. This implies that 1-Azido-4-ethylbenzene derivatives could be used in developing corrosion inhibitors (Negrón-Silva et al., 2013).

  • Hydrocarbon Oxidation : Another area of research is in the field of hydrocarbon oxidation. Ethylbenzene dehydrogenase, a molybdenum/iron-sulfur/heme enzyme, shows activity with a range of ethylbenzene analogues, including 1-Azido-4-ethylbenzene. This enzyme is crucial in the anaerobic oxidation of nonactivated hydrocarbons like ethylbenzene, suggesting potential applications in environmental biotechnology for hydrocarbon degradation (Szaleniec et al., 2007; Kniemeyer & Heider, 2001).

  • Synthetic Chemistry and Material Science : In the field of synthetic chemistry, 1-Azido-4-ethylbenzene is involved in creating new compounds with potential applications in material science. For example, the synthesis of novel polymers with pendant carboxylic acid side groups involves the use of azido carboxylic acids, including aromatic variants possibly related to 1-Azido-4-ethylbenzene (Thomsen, Malmström & Hvilsted, 2006).

  • Photodegradation Studies : Studies on photodegradation of azido compounds, including ethyl 3-azido-4,6-difluorobenzoate, provide insights into the behavior of 1-Azido-4-ethylbenzene under similar conditions. These studies are crucial for understanding the stability and decomposition of azido compounds in different environments (Sydnes et al., 2009).

  • Energetic Material Research : The compound is also researched in the context of energetic materials. Studies have been conducted on fully-substituted polynitrobenzene derivatives, where azido derivatives including 1-Azido-4-ethylbenzene could be potential candidates for synthesizing new energetic materials (Yang et al., 2018).

properties

IUPAC Name

1-azido-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-7-3-5-8(6-4-7)10-11-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNVPEYWUNMHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-ethylbenzene

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